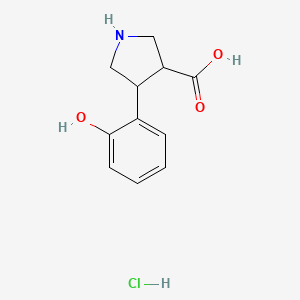
6-Thioguanosine-5'-O-monophosphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Thioguanosine-5’-O-monophosphate sodium salt is a thiopurine derivative known for its significant role in biomedical research. This compound is a nucleotide analog that has shown promise in targeting viral replication and cancer cell proliferation. It is a crucial element in the development of anti-viral and anti-neoplastic medications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Thioguanosine-5’-O-monophosphate sodium salt involves the phosphorylation of 6-thioguanosine. The necessary phosphorylation reagent is generated in situ in the presence of triethylamine by mixing phenyl dichlorophosphate and 2-ethylbutyl (S)-2-aminopropanoate hydrochloride. The phosphoryl chloride is then reacted with the thioguanosine compound, followed by cleavage of the levulinic esters to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar phosphorylation techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 6-Thioguanosine-5’-O-monophosphate sodium salt undergoes various chemical reactions, including:
Oxidation: Conversion to 6-thioguanosine-5’-O-diphosphate and 6-thioguanosine-5’-O-triphosphate
Reduction: Not commonly reported for this compound.
Substitution: Involves the replacement of functional groups, particularly in the synthesis of prodrugs.
Common Reagents and Conditions:
Oxidation: Typically involves enzymatic processes or chemical oxidants.
Substitution: Utilizes reagents like phenyl dichlorophosphate and triethylamine under controlled conditions.
Major Products:
Scientific Research Applications
6-Thioguanosine-5’-O-monophosphate sodium salt is extensively used in scientific research due to its ability to target viral replication and cancer cell proliferation. Its applications include:
Chemistry: Used as a precursor in the synthesis of nucleotide analogs.
Biology: Investigated for its role in cellular processes and enzyme interactions.
Medicine: Explored for its potential in treating thiopurine-resistant leukemia and breast cancer.
Industry: Utilized in the development of anti-viral and anti-neoplastic medications.
Mechanism of Action
The mechanism of action of 6-Thioguanosine-5’-O-monophosphate sodium salt involves its conversion to active metabolites, such as 6-thioguanosine triphosphate. These metabolites interfere with purine biosynthesis by inhibiting key enzymes like hypoxanthine-guanine phosphoribosyltransferase. This inhibition leads to the incorporation of thioguanine nucleotides into DNA and RNA, causing cytotoxic effects and disrupting cellular processes .
Comparison with Similar Compounds
6-Thioguanosine-5’-O-diphosphate (sodium salt): An inactive metabolite of 6-thioguanine and azathioprine.
6-Thioguanosine-5’-O-triphosphate (sodium salt): An active metabolite of 6-thioguanine and azathioprine.
Uniqueness: 6-Thioguanosine-5’-O-monophosphate sodium salt is unique due to its specific phosphorylation state, which allows it to be a precursor for active metabolites that exhibit significant biological activity. Its ability to overcome resistance in thiopurine therapy makes it a valuable compound in medical research .
Properties
Molecular Formula |
C10H12N5Na2O7PS |
|---|---|
Molecular Weight |
423.25 g/mol |
IUPAC Name |
disodium;[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O7PS.2Na/c11-10-13-7-4(8(24)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(18,19)20;;/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24);;/q;2*+1/p-2 |
InChI Key |
JLCOFDYIRHRQLK-UHFFFAOYSA-L |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(=NC2=S)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


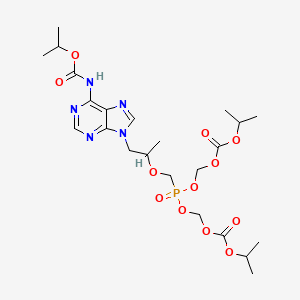

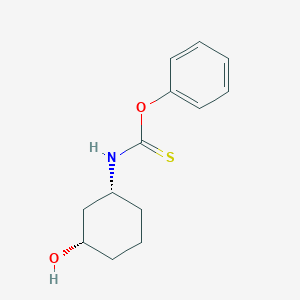
![Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']-](/img/structure/B12325472.png)


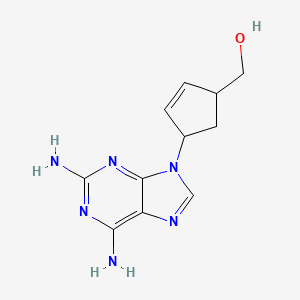
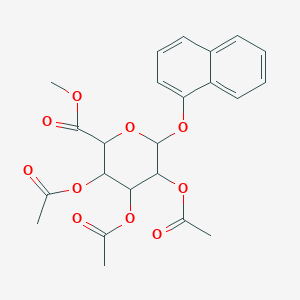

![1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12325519.png)



